Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
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Overview
Description
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a complex organic compound characterized by its unique structure, which includes a phosphonic acid group, a brominated purine ring, and a hydroxybutoxy side chain.
Preparation Methods
The synthesis of phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps, including the bromination of purine derivatives, the formation of hydroxybutoxy intermediates, and the introduction of the phosphonic acid group. Common synthetic routes include:
Bromination of Purine Derivatives: This step involves the selective bromination of purine rings using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Hydroxybutoxy Intermediates: This involves the reaction of brominated purine derivatives with butoxy alcohols under basic conditions to form hydroxybutoxy intermediates.
Introduction of Phosphonic Acid Group: The final step involves the reaction of hydroxybutoxy intermediates with phosphorous acid or its derivatives under acidic or basic conditions to form the desired phosphonic acid compound.
Chemical Reactions Analysis
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the purine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or thiol compounds.
Scientific Research Applications
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Mechanism of Action
The mechanism of action of phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. The brominated purine ring can interact with nucleic acids and enzymes, potentially inhibiting their function. The hydroxybutoxy side chain and phosphonic acid group contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- can be compared with other similar compounds, such as:
Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-: This compound has a similar structure but differs in the position of the hydroxybutoxy side chain.
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-: This compound contains an amino group instead of a bromine atom, leading to different chemical properties and biological activities.
[2-(9H-carbazol-9-yl)ethyl] phosphonic acid: This compound features a carbazole ring instead of a purine ring, resulting in distinct chemical and physical properties.
Properties
CAS No. |
643028-90-4 |
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Molecular Formula |
C10H14BrN4O5P |
Molecular Weight |
381.12 g/mol |
IUPAC Name |
[3-(6-bromopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H14BrN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19) |
InChI Key |
OOACYIZFVDOYQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Br)N=CN2C(CCOCP(=O)(O)O)CO |
Origin of Product |
United States |
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